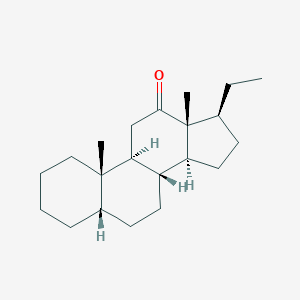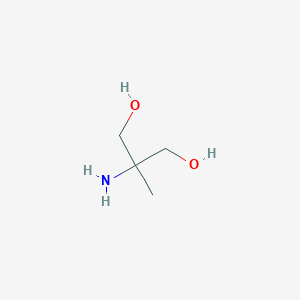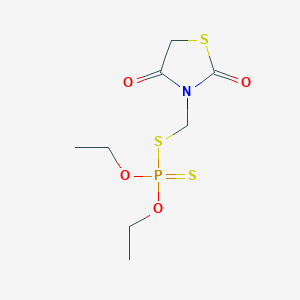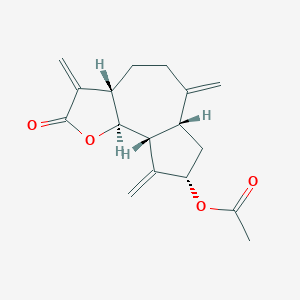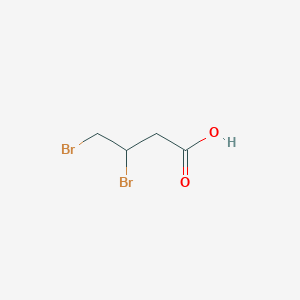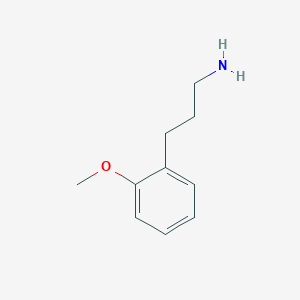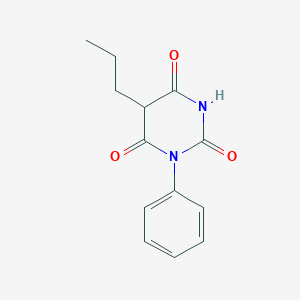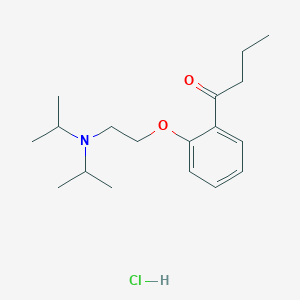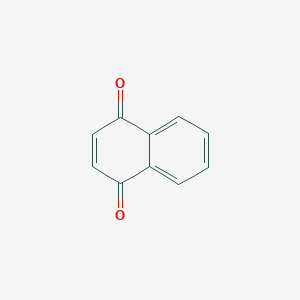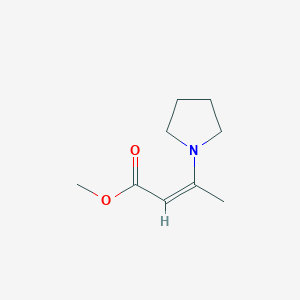
Methyl-3-(N-pyrrolidinyl)crotonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-3-(N-pyrrolidinyl)crotonate, also known as MPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPC is a crotonate derivative that has been synthesized using various methods, including the Knoevenagel condensation reaction.
作用机制
Methyl-3-(N-pyrrolidinyl)crotonate acts as a GABA receptor agonist, specifically targeting the GABAA receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the hyperpolarization of neurons, resulting in decreased neuronal activity. Methyl-3-(N-pyrrolidinyl)crotonate enhances the inhibitory effect of GABA by binding to the GABAA receptor and increasing the opening of chloride ion channels, resulting in increased chloride ion influx and hyperpolarization of neurons.
生化和生理效应
Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. These effects are due to the enhancement of the inhibitory effect of GABA by Methyl-3-(N-pyrrolidinyl)crotonate. In addition, Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have neuroprotective effects, particularly in the prevention of glutamate-induced neurotoxicity.
实验室实验的优点和局限性
One of the main advantages of using Methyl-3-(N-pyrrolidinyl)crotonate in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using Methyl-3-(N-pyrrolidinyl)crotonate is its relatively short half-life, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the use of Methyl-3-(N-pyrrolidinyl)crotonate in scientific research. One potential direction is the development of Methyl-3-(N-pyrrolidinyl)crotonate analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the effects of Methyl-3-(N-pyrrolidinyl)crotonate on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the potential therapeutic applications of Methyl-3-(N-pyrrolidinyl)crotonate in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy, warrant further investigation.
合成方法
Methyl-3-(N-pyrrolidinyl)crotonate can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or a ketone with a malonic acid derivative in the presence of a base catalyst. In the case of Methyl-3-(N-pyrrolidinyl)crotonate synthesis, the reaction involves the reaction of crotonaldehyde with N-pyrrolidine malonic acid diethyl ester in the presence of piperidine as a base catalyst. The resulting product is then purified using column chromatography.
科学研究应用
Methyl-3-(N-pyrrolidinyl)crotonate has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a tool to study the role of the GABAergic system in the brain. In pharmacology, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a reference compound to study the pharmacokinetics and pharmacodynamics of other drugs. In toxicology, Methyl-3-(N-pyrrolidinyl)crotonate has been used to investigate the effects of environmental toxins on the nervous system.
属性
CAS 编号 |
15424-17-6 |
|---|---|
产品名称 |
Methyl-3-(N-pyrrolidinyl)crotonate |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC 名称 |
methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |
InChI 键 |
UTIVUPFHBDCEGI-FPLPWBNLSA-N |
手性 SMILES |
C/C(=C/C(=O)OC)/N1CCCC1 |
SMILES |
CC(=CC(=O)OC)N1CCCC1 |
规范 SMILES |
CC(=CC(=O)OC)N1CCCC1 |
其他 CAS 编号 |
15424-17-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



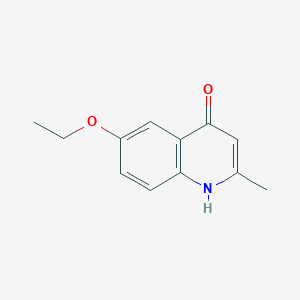
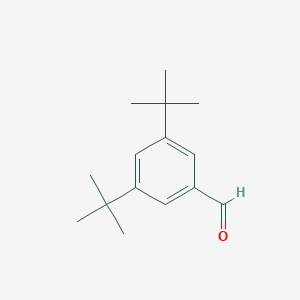


![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
